1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone
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Overview
Description
1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone is a complex organic compound that features a benzothiazole ring, a morpholine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzothiazole and imidazole intermediates. The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides . The morpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves coupling the benzothiazole and morpholine intermediates with the imidazole ring under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones of the benzothiazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The morpholine and imidazole rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
N’-(1,3-Benzothiazol-2-yl)-arylamides: Exhibits antibacterial activity.
Benzothiazole derivatives: Used in various applications, including as dyes, drugs, and materials.
Uniqueness
1-[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)morpholin-4-yl]-2-(2-methylimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-18-6-7-20(12)10-16(22)21-8-9-23-11-14(21)17-19-13-4-2-3-5-15(13)24-17/h2-7,14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMWVOXKCMYQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)N2CCOCC2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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